tert-Butyl (2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethyl)carbamate

Catalog No.
S13488300
CAS No.
M.F
C18H29BN2O4
M. Wt
348.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl (2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxab...

Product Name

tert-Butyl (2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethyl)carbamate

IUPAC Name

tert-butyl N-[2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethyl]carbamate

Molecular Formula

C18H29BN2O4

Molecular Weight

348.2 g/mol

InChI

InChI=1S/C18H29BN2O4/c1-16(2,3)23-15(22)20-11-10-14-9-8-13(12-21-14)19-24-17(4,5)18(6,7)25-19/h8-9,12H,10-11H2,1-7H3,(H,20,22)

InChI Key

ABODNKKESQYAOH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)CCNC(=O)OC(C)(C)C

Tert-Butyl (2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethyl)carbamate is a complex organic compound that features a tert-butyl carbamate moiety attached to a pyridine derivative. The presence of the tetramethyl-1,3,2-dioxaborolane group suggests potential applications in boron chemistry, particularly in catalysis and organic synthesis. This compound's structure can be represented as follows:

C15H22BNO3\text{C}_{15}\text{H}_{22}\text{B}\text{N}\text{O}_{3}

The tert-butyl carbamate serves as a protecting group for amines in organic synthesis, providing stability and facilitating various chemical transformations.

Tert-butyl carbamates are known to undergo several significant reactions:

  • Deprotection Reactions: Under acidic conditions, tert-butyl carbamates can be hydrolyzed to release the corresponding amine and tert-butanol. This reaction is commonly utilized in organic synthesis to regenerate amines after protection.
  • Palladium-Catalyzed Reactions: Tert-butyl carbamate can participate in palladium-catalyzed cross-coupling reactions with aryl halides, leading to the formation of substituted anilines. This reaction typically employs bases such as cesium carbonate in solvents like 1,4-dioxane .
  • Curtius Rearrangement: The compound can also be involved in Curtius rearrangements when treated with azides, leading to the formation of isocyanates which can further react with nucleophiles .

While specific biological activity data for tert-Butyl (2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethyl)carbamate is limited, compounds containing similar structures often exhibit interesting biological properties. For instance:

  • Anticancer Activity: Boron-containing compounds have been investigated for their potential anticancer properties due to their ability to interact with biological molecules.
  • Enzyme Inhibition: Some pyridine derivatives are known to act as enzyme inhibitors or modulators in various biochemical pathways.

Further research would be necessary to elucidate specific biological effects related to this compound.

The synthesis of tert-Butyl (2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethyl)carbamate can be approached through several methods:

  • Boc Protection: The initial step often involves the protection of an amine using tert-butyl dicarbonate (Boc anhydride), forming the tert-butyl carbamate.
  • Boronation: The introduction of the boron-containing group can be achieved via a reaction involving boronic acids or boronate esters under suitable conditions.
  • Coupling Reactions: The final compound may be synthesized through coupling reactions between the protected amine and a suitable electrophile containing the pyridine and boron moieties.

These steps may require optimization based on specific reagents and conditions used.

Tert-Butyl (2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethyl)carbamate has potential applications in:

  • Organic Synthesis: As a building block in the synthesis of more complex organic molecules.
  • Pharmaceutical Chemistry: Its unique structure may lead to novel drug candidates or intermediates.
  • Catalysis: The boron component could enhance catalytic activity in various reactions.

Interaction studies involving this compound would typically focus on its reactivity with other chemical species:

  • Nucleophilic Substitution: Investigating how the carbamate group interacts with nucleophiles could provide insights into its reactivity profile.
  • Metal Coordination: Understanding how the boron atom interacts with metal catalysts could reveal its potential as a ligand or catalyst in organic transformations.
  • Biological Interactions: Future studies could explore its interactions with biological targets to assess any pharmacological relevance.

Tert-butyl (2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethyl)carbamate shares structural similarities with several other compounds:

Compound NameStructureUnique Features
Tert-butyl carbamateC5_5H11_{11}NO2_2Commonly used protecting group for amines
4-Pyridylboronic acidC6_6H7_7BNO2_2Used in Suzuki coupling reactions
4-AminopyridineC5_5H6_6N2_2Known for neuropharmacological effects

The uniqueness of tert-butyl (2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethyl)carbamate lies in its combination of a stable protecting group and a boron-containing moiety that could enhance reactivity and selectivity in

The systematic name tert-butyl (2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethyl)carbamate reflects its intricate structure, which integrates three key components:

  • A pyridine ring substituted at the 2-position with an ethyl group bearing a carbamate moiety.
  • A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at the pyridine’s 5-position.
  • A tert-butyl carbamate protecting group attached to the ethylamine side chain.

The compound’s molecular formula is $$ \text{C}{18}\text{H}{29}\text{BN}2\text{O}4 $$, with a molecular weight of 348.24 g/mol. Its SMILES notation, O=C(OC(C)(C)C)NCCC1=NC=C(B2OC(C)(C)C(C)(C)O2)C=C1, provides a linear representation of the connectivity between these groups.

Structural Features and Functional Groups

  • Pyridine Core: The aromatic pyridine ring contributes to the compound’s stability and participates in coordination chemistry, particularly in metal-catalyzed reactions.
  • Tetramethyl Dioxaborolane: This boronic ester group enhances the compound’s solubility in organic solvents and stabilizes the boron center, preventing undesired hydrolysis.
  • tert-Butyl Carbamate: The carbamate group protects the amine functionality during synthetic steps, enabling selective deprotection under mild acidic conditions.
PropertyValue
CAS No.1802219-63-1
Molecular Formula$$ \text{C}{18}\text{H}{29}\text{BN}2\text{O}4 $$
Molecular Weight348.24 g/mol
Key Functional GroupsPyridine, Boronic Ester, Carbamate

Historical Context in Boronic Ester Chemistry

Boronic esters have played a pivotal role in organic synthesis since the advent of the Suzuki-Miyaura cross-coupling reaction in the 1980s. Early boronic acids and esters, such as phenylboronic acid, faced challenges related to stability and handling. The development of cyclic boronic esters, including pinacol (1,2-diol) and diethanolamine derivatives, addressed these limitations by improving air and moisture stability.

The incorporation of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane into complex molecules like tert-butyl (2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethyl)carbamate represents an evolution in this field. This group’s steric hindrance and electron-donating methyl groups enhance kinetic stability while maintaining reactivity in cross-coupling reactions. Notably, Miyaura’s pioneering work on diboronyl esters laid the groundwork for using such compounds in catalytic cycles, enabling the synthesis of biaryl structures central to pharmaceuticals and materials science.

Significance in Modern Organic Synthesis

tert-Butyl (2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethyl)carbamate excels in three key areas:

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester moiety facilitates carbon-carbon bond formation in the presence of palladium catalysts. For example, it couples with aryl halides to generate biaryl structures, a reaction critical in constructing drug candidates like kinase inhibitors. The tetramethyl dioxaborolane group’s stability ensures high yields even in demanding reaction conditions.

Protecting Group Strategy

The tert-butyl carbamate (Boc) group shields the amine during synthetic sequences. This protection is reversible under acidic conditions (e.g., trifluoroacetic acid), allowing subsequent functionalization of the amine without side reactions.

Medicinal Chemistry Applications

While direct biological data for this compound is limited, structurally analogous boronic esters are employed in protease inhibitors and radiopharmaceuticals. For instance, bortezomib, a boronic acid-based therapeutic, validates the pharmacological potential of boron-containing molecules.

ApplicationRole of CompoundExample Use Case
Cross-CouplingBoron donorSynthesis of biaryl antibiotics
Amine ProtectionTemporary masking groupPeptide synthesis
Drug DiscoveryIntermediate for boron-containing drugsProteasome inhibitor development

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

348.2220376 g/mol

Monoisotopic Mass

348.2220376 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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